1-[2-(3-Methoxyphenyl)ethyl]piperazine
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-[2-(3-methoxyphenyl)ethyl]piperazine |
InChI |
InChI=1S/C13H20N2O/c1-16-13-4-2-3-12(11-13)5-8-15-9-6-14-7-10-15/h2-4,11,14H,5-10H2,1H3 |
InChI Key |
JNRYEINHOYYNMG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCN2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 3 Methoxyphenyl Ethyl Piperazine
Historical Development of Synthetic Routes to 1-[2-(3-Methoxyphenyl)ethyl]piperazine
The synthesis of N-aryl piperazines, a key structural motif within the target molecule, has evolved significantly over the decades. Early methods often relied on direct nucleophilic substitution reactions with activated aryl halides, which were limited in scope and often required harsh reaction conditions. A common historical approach involves the reaction of an aniline (B41778) derivative, such as 3-methoxyaniline, with bis(2-chloroethyl)amine. chemicalbook.com
The advent of transition metal-catalyzed cross-coupling reactions revolutionized the synthesis of N-aryl heterocycles. The Buchwald-Hartwig amination and the Ullmann condensation became cornerstone methodologies, offering milder conditions and broader substrate scope for the formation of the aryl-nitrogen bond. nih.gov For instance, the key intermediate, 1-(3-methoxyphenyl)piperazine (B98948), can be efficiently prepared by coupling 3-bromoanisole (B1666278) with piperazine (B1678402) using a palladium catalyst and a suitable phosphine (B1218219) ligand. chemicalbook.com This progression from classical condensation reactions to sophisticated catalytic systems represents a major advancement in the field, enabling more efficient and versatile access to compounds like this compound.
Key Synthetic Strategies for the Piperazine Core Functionalization
The functionalization of the piperazine core is central to the synthesis of the target molecule. This can be achieved by introducing the aryl and ethylphenyl groups onto the nitrogen atoms of a parent piperazine ring through various reactions.
Nucleophilic substitution is a fundamental strategy for N-functionalization of the piperazine ring. The synthesis of this compound can be readily envisioned via a two-step sequence involving sequential N-arylation and N-alkylation.
First, the N-aryl bond is often formed via nucleophilic aromatic substitution (SNAr) if the aryl ring is sufficiently electron-deficient. nih.gov For non-activated aryl halides like 3-bromoanisole, transition metal-catalyzed methods are preferred. Alternatively, direct alkylation of a pre-formed 1-(3-methoxyphenyl)piperazine with a suitable electrophile, such as 1-(2-bromoethyl)-3-methoxybenzene, represents a common final step. This N-alkylation typically proceeds by reacting an alkyl halide or sulfonate with the secondary amine of the piperazine. mdpi.com The reactivity in these reactions can be influenced by the choice of solvent and the presence of a base to neutralize the acid formed during the reaction.
| Reaction Type | Reactants | Conditions | Purpose |
| N-Alkylation | Piperazine, Alkyl Halide (R-X) | Base, Solvent | Introduction of an alkyl group onto a piperazine nitrogen. mdpi.com |
| SNAr | Piperazine, Electron-deficient Aryl Halide | High Temperature, Polar Aprotic Solvent | Formation of an N-aryl bond. nih.gov |
| Buchwald-Hartwig | Piperazine, Aryl Halide/Triflate | Palladium Catalyst, Phosphine Ligand, Base | Versatile formation of an N-aryl bond under milder conditions. nih.gov |
Amination reactions provide powerful alternatives for constructing the piperazine framework. Reductive amination is a key method for forming C-N bonds and can be employed to introduce substituents. mdpi.com For example, a piperazine derivative could be reacted with (3-methoxyphenyl)acetaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form the desired N-ethylphenyl linkage. nih.gov
Catalytic amination processes have also been developed for piperazine synthesis itself, such as the reaction of ethylene (B1197577) glycol with ammonia (B1221849) over a Ni-Cu bimetallic catalyst. researchgate.net While this builds the parent ring, subsequent functionalization would be required to yield the target molecule. The Buchwald-Hartwig amination reaction is particularly noteworthy for creating the N-aryl bond, coupling an aryl halide with piperazine under palladium catalysis. nih.gov
De novo synthesis of the piperazine ring through cyclization offers a route to highly substituted and complex analogues. These methods construct the heterocyclic core from acyclic precursors. researchgate.net Modern strategies include:
Intramolecular Hydroamination: A highly diastereoselective intramolecular hydroamination of substrates prepared from amino acids can yield 2,6-disubstituted piperazines. organic-chemistry.org
Wacker-Type Aerobic Oxidative Cyclization: A base-free palladium catalyst can be used for the oxidative cyclization of alkenes, providing access to various nitrogen heterocycles, including piperazines. organic-chemistry.org
Reductive Cyclization of Dioximes: A general approach involves the double Michael addition of nitrosoalkenes to a primary amine to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield the piperazine ring. researchgate.netmdpi.comnih.gov This method allows for the conversion of a primary amino group into a piperazine scaffold. researchgate.netnih.gov
Multicomponent Reactions: An Ugi reaction followed by an intramolecular SN2 cyclization can be used to assemble substituted piperazine rings from simple building blocks like monoboc-protected ethylenediamine, an aldehyde, an isocyanide, and an azide (B81097) source. acs.org
| Cyclization Strategy | Key Precursors | Catalyst/Reagent | Key Features |
| Intramolecular Hydroamination | Amino-alkenes | Zirconium-based catalyst | High diastereoselectivity for substituted piperazines. organic-chemistry.org |
| Wacker-Type Cyclization | Alkenyl diamines | Pd(DMSO)₂(TFA)₂ | Aerobic, base-free conditions. organic-chemistry.org |
| Reductive Cyclization | Primary amines, Nitrosoalkenes | Pd/C or Raney Nickel | Forms bis(oximinoalkyl)amines intermediate; allows conversion of primary amines to piperazines. researchgate.netmdpi.com |
| Ugi/SN2 Cyclization | Diamine, Aldehyde, Isocyanide, Azide | Trifluoroacetic acid (TFA), tBuOK | A multicomponent approach for rapid scaffold assembly. acs.org |
Advanced Derivatization of this compound Analogues
Creating analogues of the title compound often involves modifying the aryl substituent on the piperazine ring to explore structure-activity relationships.
The introduction of various aryl groups onto the piperazine nitrogen is a cornerstone of medicinal chemistry. rsc.org Several robust methods are available for this transformation, allowing for the synthesis of a diverse library of analogues.
Palladium-Catalyzed Buchwald-Hartwig Coupling: This is one of the most powerful and widely used methods for forming C-N bonds. It involves the reaction of an aryl halide (or triflate) with piperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.govmdpi.com This reaction is known for its high functional group tolerance and broad substrate scope.
Copper-Catalyzed Ullmann-Goldberg Reaction: A classical method that has seen modern advancements, the Ullmann reaction typically uses a copper catalyst to couple an aryl halide with an amine. While it often requires higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, particularly for certain substrates. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aryl ring is activated by electron-withdrawing groups. nih.govmdpi.com The reaction proceeds by the direct attack of the piperazine nucleophile on the electron-deficient aryl halide, displacing the halide. This approach is fundamental in the synthesis of many pharmaceutical agents containing N-arylpiperazine moieties. beilstein-journals.orgnih.gov
DABCO Ring-Opening: An alternative strategy involves using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a piperazine synthon. Activation of DABCO with various reagents can lead to C-N bond cleavage and the formation of functionalized piperazine derivatives. researchgate.net Transition-metal catalysis can also be employed to activate C-H bonds in aryl rings for reaction with DABCO derivatives, providing a regioselective route to aryl piperazines. rsc.org
| Method | Catalyst/Conditions | Substrate Scope | Advantages |
| Buchwald-Hartwig Coupling | Pd catalyst, phosphine ligand, base | Broad; tolerates many functional groups | Mild conditions, high yields, excellent scope. nih.gov |
| Ullmann-Goldberg Reaction | Cu catalyst, high temperature | Aryl halides | Classical, cost-effective metal catalyst. mdpi.com |
| SNAr | Base, polar solvent | Electron-deficient (hetero)arenes | Transition-metal-free, industrially scalable. nih.gov |
| DABCO C-N Cleavage | Transition metal catalyst (e.g., Pd, Ru) | C-H compounds, aryl halides | Uses DABCO as a piperazine source, offers unique regioselectivity. rsc.org |
Modifications of the Phenylalkyl Side Chain
Alterations to the 2-(3-methoxyphenyl)ethyl side chain are a common strategy to modulate the pharmacological profile of arylpiperazine derivatives. These modifications can influence receptor affinity and selectivity by altering the steric and electronic properties of the ligand. Research into related arylpiperazine scaffolds demonstrates that changes to this side chain, such as adjusting the length of the alkyl linker or introducing different substituents on the phenyl ring, are crucial for tuning activity towards specific central nervous system (CNS) targets like serotonin (B10506) and dopamine (B1211576) receptors. nih.gov
For instance, in the development of long-chain arylpiperazines (LCAPs), the nature of the linker between the piperazine core and the terminal aromatic moiety is a key determinant of biological activity. nih.gov While direct examples of modifications on the this compound are not extensively detailed in isolation, the principles are well-established within the broader class of arylpiperazines. For example, the synthesis of N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine involves extending the alkyl chain to a propyl group and attaching a bulky adamantane (B196018) moiety, which resulted in a highly selective ligand for the 5-HT1A receptor. mdpi.com This highlights how modifying the length and terminal group of the alkyl side chain can significantly impact receptor interaction.
Bivalent Ligand Design Strategies
Bivalent ligands, which consist of two pharmacophores linked by a spacer, are designed to interact with two receptor sites simultaneously. This approach can enhance affinity, selectivity, and provide insights into receptor dimerization. nih.gov A notable application of this strategy involved a derivative of the target compound, 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine, which is a known ligand for 5-HT₇ and 5-HT₁ₐ receptors. nih.gov
In this study, two molecules of the parent ligand were connected through their 3-methoxy groups using polymethylene chains of varying lengths. The primary goal was to enhance affinity for the 5-HT₇ receptor and improve selectivity over the 5-HT₁ₐ receptor. The synthetic strategy involved creating dimers linked by spacers of different lengths to probe the optimal distance for simultaneous receptor engagement. The results showed that while some of the bivalent ligands (dimers) achieved affinities for the 5-HT₇ receptor as high as the original monomeric ligand, there was no significant improvement in selectivity. nih.gov Interestingly, some of the synthesized dimers exhibited slightly higher affinity for the 5-HT₁ₐ receptor compared to the monomer. nih.gov
Table 1: Bivalent Ligand Design Based on a this compound Scaffold
| Monomer Compound | Bivalent Ligand Strategy | Linker | Target Receptors | Outcome |
|---|
Role of this compound as a Precursor in Complex Molecule Synthesis
The this compound core is a valuable building block in the synthesis of more complex molecules, particularly those with pharmacological relevance. Its structural features allow it to serve as a key intermediate for creating diverse molecular architectures and as a scaffold for the development of specialized chemical tools.
Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds
The arylpiperazine moiety is a privileged structure found in numerous CNS-active drugs. nih.govmdpi.com The precursor, 1-(3-methoxyphenyl)piperazine, is a well-established intermediate in pharmaceutical synthesis. chemicalbook.com This precursor is used to introduce the methoxyphenylpiperazine pharmacophore into larger molecules. For example, it was utilized in the synthesis of Letermovir, where it was added to a dihydroquinazoline (B8668462) core in a late-stage step. nih.gov
Similarly, the related compound 1-(2-methoxyphenyl)piperazine (B120316) is a key intermediate for antipsychotic drugs due to its high affinity for serotonin receptors. medchemexpress.com It is also a precursor for synthesizing various pharmacologically active agents, including 5-HT1A receptor antagonists. mdpi.comnih.gov The synthesis of designer piperazine drugs often involves coupling a methoxy-substituted phenylpiperazine with other moieties to generate compounds with specific psychostimulant effects. auburn.edu The versatility of the arylpiperazine scaffold in drug design underscores the importance of this compound as a foundational element for building complex, biologically active molecules targeting the CNS. nih.gov
Development of Conjugates and Probes Incorporating the Piperazine Moiety
The arylpiperazine scaffold is frequently incorporated into chemical probes designed for biological research, including fluorescent ligands and positron emission tomography (PET) tracers. nih.govnih.gov These probes are instrumental in studying receptor distribution, target engagement, and cellular processes.
Fluorescent Probes: Researchers have synthesized fluorescent ligands for the 5-HT₁ₐ receptor by conjugating a 1-(2-methoxyphenyl)piperazine derivative with an environment-sensitive fluorescent group, such as 4-amino-1,8-naphthalimide. ebi.ac.uk One such conjugate demonstrated very high affinity for the 5-HT₁ₐ receptor (Ki = 0.67 nM) and exhibited strong fluorescence in a non-polar environment (chloroform) but was non-fluorescent in an aqueous solution. ebi.ac.uk This property allows it to visualize receptors in the lipid environment of cell membranes. ebi.ac.uk Other strategies include linking coumarin-based fluorophores to a piperazine core to create probes for detecting metal ions. researchgate.net
PET Imaging Probes: The methoxyphenyl piperazine structure is also a key component in the development of PET imaging agents. A derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, was radiolabeled with Carbon-11 and evaluated for its ability to map metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1) in the brain. nih.govresearchgate.net The resulting PET tracer showed high uptake in brain regions known to be rich in mGluR1, confirming its suitability for imaging these receptors in preclinical studies. nih.govresearchgate.net The development of such probes is crucial for diagnosing and understanding neuropsychiatric disorders. nih.gov
Table 2: Examples of Probes Developed from Arylpiperazine Scaffolds
| Probe Type | Arylpiperazine Scaffold | Conjugated Moiety/Label | Target | Application |
|---|---|---|---|---|
| Fluorescent Ligand | 1-(2-Methoxyphenyl)piperazine derivative | 4-Amino-1,8-naphthalimide | 5-HT₁ₐ Receptor | Visualization of receptors in cell membranes. ebi.ac.uk |
Structural Elucidation and Conformational Analysis of 1 2 3 Methoxyphenyl Ethyl Piperazine
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
While specific experimental NMR spectra for 1-[2-(3-Methoxyphenyl)ethyl]piperazine are not widely available in published literature, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectral data can be predicted based on the known chemical shifts of its constituent fragments: the 3-methoxyphenyl (B12655295) group, the ethyl linker, and the piperazine (B1678402) ring.
Predicted ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show distinct signals corresponding to each type of proton in the molecule.
Aromatic Protons: The protons on the 3-methoxyphenyl ring would appear in the aromatic region (typically δ 6.7-7.3 ppm). The substitution pattern would lead to a complex splitting pattern, likely showing a triplet, a doublet of doublets, and a broad singlet or triplet for the protons at positions 5, 6, 2, and 4 respectively.
Methoxy (B1213986) Group Protons: A sharp singlet corresponding to the three protons of the methoxy (-OCH₃) group would be expected around δ 3.8 ppm.
Ethyl and Piperazine Protons: The ethyl bridge protons (-CH₂-CH₂-) and the piperazine ring protons would likely appear as multiplets in the upfield region (δ 2.4-2.9 ppm). The two -CH₂- groups of the ethyl linker would show signals corresponding to an A₂B₂ system, likely complex multiplets. The eight protons of the piperazine ring are chemically non-equivalent and would present as complex multiplets. The proton on the secondary amine (N-H) of the piperazine ring would appear as a broad singlet, the chemical shift of which can be solvent-dependent.
Predicted ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.
Aromatic Carbons: Six distinct signals for the aromatic carbons of the 3-methoxyphenyl ring would be observed. The carbon attached to the methoxy group (C3) and the carbon attached to the ethyl group (C1) would be found at characteristic downfield shifts (around δ 160 ppm and δ 140 ppm, respectively). The other aromatic carbons would resonate in the δ 110-130 ppm range.
Methoxy Carbon: The carbon of the methoxy group would appear as a distinct signal around δ 55 ppm.
Ethyl and Piperazine Carbons: The carbons of the ethyl bridge and the piperazine ring would be located in the aliphatic region of the spectrum (δ 30-60 ppm).
A detailed 2D NMR analysis, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments, would be necessary to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a crucial tool for determining the molecular weight and confirming the elemental composition of this compound. The compound has a molecular formula of C₁₃H₂₀N₂O and a molecular weight of 220.31 g/mol . sigmaaldrich.com
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), confirming its elemental formula. The fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentations would likely involve:
Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons, leading to the formation of a stable 3-methoxybenzyl cation (m/z 121).
Piperazine Ring Fragmentation: Cleavage adjacent to the nitrogen atoms of the piperazine ring is a characteristic fragmentation pathway for such compounds. This would result in the formation of a piperazinyl-ethyl fragment ion. A prominent peak at m/z 85 is often characteristic of the piperazine cation fragment.
The analysis of these fragment ions allows for the reconstruction of the molecular structure, complementing the data obtained from NMR spectroscopy.
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, studies on closely related substituted phenylpiperazine compounds provide valuable insights into the expected solid-state conformation. researchgate.netnih.gov
Determination of Piperazine Ring Conformation (e.g., Chair Conformation)
Based on extensive crystallographic studies of various piperazine derivatives, the six-membered piperazine ring in this compound is overwhelmingly expected to adopt a stable chair conformation . researchgate.netnih.gov In this conformation, the substituents on the nitrogen atoms can occupy either axial or equatorial positions. The large 2-(3-methoxyphenyl)ethyl group would preferentially occupy the sterically less hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. The hydrogen atom on the other nitrogen would likewise favor an equatorial position.
Analysis of Intermolecular Interactions (e.g., π-π Stacking)
In the solid state, molecules of this compound would be packed in a crystal lattice stabilized by various intermolecular forces.
Hydrogen Bonding: The secondary amine (N-H) group of the piperazine ring is a hydrogen bond donor and can form intermolecular hydrogen bonds with acceptor atoms, such as the nitrogen atom of an adjacent piperazine ring (N-H···N). This is a common and significant interaction in the crystal packing of piperazine-containing compounds.
Vibrational Spectroscopy for Molecular Fingerprinting
Expected Infrared (IR) and Raman Spectral Features:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (Piperazine) | Stretching | 3300-3500 (broad) | Weak or absent |
| C-H (Aromatic) | Stretching | 3000-3100 | Strong |
| C-H (Aliphatic) | Stretching | 2800-3000 | Strong |
| C=C (Aromatic) | Stretching | 1450-1600 | Strong |
| C-N (Aliphatic) | Stretching | 1020-1250 | Medium |
| C-O (Aryl Ether) | Asymmetric Stretching | 1200-1275 | Medium |
| C-O (Aryl Ether) | Symmetric Stretching | 1000-1075 | Weak |
Data table is predictive and based on characteristic vibrational frequencies for the respective functional groups.
The IR spectrum would likely be dominated by a broad N-H stretching band and strong C-H aliphatic stretching bands. The Raman spectrum would be characterized by strong peaks for the aromatic C=C and C-H stretching vibrations. A combined analysis of both IR and Raman spectra provides complementary information for a complete vibrational assignment, which is useful for identification and quality control purposes. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which can aid in the assignment of experimental spectra. scispace.com
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different functional groups. For this compound, the IR spectrum can be analyzed by considering the characteristic vibrations of its three main components: the piperazine ring, the ethyl linker, and the 3-methoxyphenyl group.
The piperazine ring, a six-membered heterocycle, exhibits characteristic vibrational modes. The N-H stretching vibration of the secondary amine in the piperazine ring is typically observed in the region of 3200-3400 cm⁻¹. However, in the case of this compound, this band will be absent due to the substitution on the nitrogen atom. The C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring and the ethyl linker are expected to appear in the 2800-3000 cm⁻¹ region. Asymmetric and symmetric stretching vibrations of the CH₂ groups will give rise to distinct bands.
The 3-methoxyphenyl group will contribute several characteristic bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy group is expected to produce a strong band in the 1200-1300 cm⁻¹ range for the asymmetric stretch and around 1000-1050 cm⁻¹ for the symmetric stretch.
Deformation vibrations, such as C-H bending and ring deformations, occur at lower wavenumbers. The scissoring and rocking vibrations of the CH₂ groups in the piperazine ring and ethyl chain are expected in the 1400-1470 cm⁻¹ and 750-1250 cm⁻¹ regions, respectively. Out-of-plane bending of the aromatic C-H bonds in the 3-substituted benzene (B151609) ring will give rise to characteristic bands in the 690-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.
Table 1: Predicted Infrared (IR) Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 2970-2940 | Strong | Asymmetric CH₂ Stretching (Piperazine and Ethyl) |
| 2860-2830 | Strong | Symmetric CH₂ Stretching (Piperazine and Ethyl) |
| 2835-2815 | Medium | C-H Stretching (O-CH₃) |
| 1600, 1585, 1500, 1450 | Medium-Strong | Aromatic C-C Ring Stretching |
| 1470-1440 | Medium | CH₂ Scissoring (Piperazine and Ethyl) |
| 1270-1230 | Strong | Asymmetric C-O-C Stretching (Aryl ether) |
| 1180-1150 | Medium | C-N Stretching (Aliphatic amine) |
| 1050-1020 | Strong | Symmetric C-O-C Stretching (Aryl ether) |
| 880-820 | Strong | Aromatic C-H Out-of-Plane Bending (1,3-disubstituted) |
| 780-740 | Strong | Aromatic C-H Out-of-Plane Bending (1,3-disubstituted) |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.
For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum due to the high polarizability of the π-electron system. The symmetric "ring breathing" mode of the substituted benzene ring, typically occurring around 1000 cm⁻¹, is a characteristic and often intense Raman band.
The C-H stretching vibrations of the aliphatic and aromatic moieties will also be present in the Raman spectrum, similar to the IR spectrum. The piperazine ring vibrations will also be observable. The chair conformation is the most stable for the piperazine ring, and its characteristic symmetric vibrations are expected to be prominent in the Raman spectrum. researchgate.net The C-N stretching vibrations and the deformations of the piperazine ring will also contribute to the Raman spectrum.
Conformational analysis of the piperazine ring can be aided by Raman spectroscopy. The piperazine ring can exist in chair and boat conformations, with the chair form being more stable. researchgate.net The presence of specific bands in the low-frequency region of the Raman spectrum can be indicative of the predominant conformation. The ethyl side chain also has conformational flexibility, and different rotational isomers (rotamers) may be present, which could lead to the appearance of additional bands or broadening of existing bands in the spectrum.
Table 2: Predicted Raman Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Strong | Aromatic C-H Stretching |
| 2970-2830 | Strong | Aliphatic C-H Stretching |
| 1600 | Very Strong | Aromatic C-C Ring Stretching |
| 1270 | Medium | Aromatic C-H In-Plane Bending |
| 1000 | Very Strong | Aromatic Ring Breathing (Trigonal) |
| 850 | Medium | Piperazine Ring Breathing |
| 780 | Strong | Aromatic C-H Out-of-Plane Bending |
| 640 | Medium | Aromatic Ring Deformation |
Molecular Interaction and Receptor Binding Profiling of 1 2 3 Methoxyphenyl Ethyl Piperazine and Its Analogues in Vitro and Preclinical Research Focus
Serotonin (B10506) (5-HT) Receptor Affinity and Intrinsic Activity Studies
The serotonergic system, with its diverse array of receptor subtypes, is a primary target for many centrally acting drugs. The affinity and functional activity of 1-[2-(3-Methoxyphenyl)ethyl]piperazine analogues at these receptors are pivotal in defining their neuropharmacological profile.
5-HT1A Receptor Binding and Functional Modulations
A significant study on a series of 1-aryl-4-(2-arylethyl)piperazine derivatives revealed that the analogue, 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine , exhibits a high affinity for the rat 5-HT1A receptor. In radioligand binding assays, this compound demonstrated a potent interaction with the receptor, as indicated by its low nanomolar inhibition constant (Ki).
Table 1: 5-HT1A Receptor Binding Affinity for a Key Analogue
| Compound | Receptor | Species | Ki (nM) |
| 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | Rat | 24.5 |
Data sourced from in vitro radioligand binding studies.
Functional modulation studies, which determine whether a compound acts as an agonist, antagonist, or partial agonist, are crucial for understanding its physiological effects. While specific functional data for this compound or its direct analogues at the 5-HT1A receptor are not extensively detailed in the available research, the high binding affinity of its analogues suggests a potential for significant functional modulation.
5-HT7 Receptor Binding and Functional Modulations
The 5-HT7 receptor has emerged as a significant target in neuroscience research, with implications for circadian rhythms, learning, memory, and mood regulation. Analogues of this compound have been evaluated for their interaction with this receptor subtype.
The same key analogue, 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine , also displays a notable affinity for the rat 5-HT7 receptor. Its binding potential is within a range that suggests a physiologically relevant interaction.
In functional assays, this analogue has been characterized as a partial agonist at the 5-HT7 receptor. This was determined by its ability to induce a submaximal relaxation of substance P-induced contractions in the guinea-pig ileum, a classic model for assessing 5-HT7 receptor activity.
Table 2: 5-HT7 Receptor Binding and Functional Data for a Key Analogue
| Compound | Receptor | Species | Ki (nM) | Functional Activity |
| 4-[2-(3-Methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine | 5-HT7 | Rat | 24.5 | Partial Agonist |
Data derived from in vitro binding and functional assays.
Evaluation of Other Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT6, 5-HT3)
A comprehensive understanding of a compound's pharmacological profile requires assessment across a panel of relevant receptors. However, specific in vitro binding or functional data for this compound or its close analogues at the 5-HT2A, 5-HT6, and 5-HT3 receptor subtypes are not available in the current scientific literature. The broader class of arylpiperazines is known to interact with these receptors, but specific affinities for the compound have not been reported.
Adrenoceptor (α1, α2) Binding Investigations
The adrenergic system plays a critical role in regulating a wide range of physiological processes, from cardiovascular function to alertness and attention. The interaction of this compound and its analogues with adrenoceptors is therefore of significant interest.
Ligand Affinity Profiling at Alpha-1 Adrenoceptors
Despite the structural similarities of arylpiperazines to known α1-adrenergic ligands, a thorough search of preclinical research reveals a lack of specific binding data for this compound or its direct analogues at α1-adrenoceptors. Further investigation is required to characterize the affinity profile of this compound at the various α1-adrenergic receptor subtypes (α1A, α1B, and α1D).
Ligand Affinity Profiling at Alpha-2 Adrenoceptors
Similarly, there is a notable absence of published in vitro studies detailing the binding affinity of this compound and its close analogues for α2-adrenoceptors. The affinity of this compound for the α2A, α2B, and α2C subtypes remains to be determined through dedicated radioligand binding assays.
Table 3: Summary of Adrenoceptor Binding Data
| Compound | Receptor | Species | Ki (nM) |
| This compound | α1-Adrenoceptors | N/A | Data not available |
| This compound | α2-Adrenoceptors | N/A | Data not available |
Dopamine (B1211576) Receptor (D₂, D₃) Ligand Characterization
The interaction of arylpiperazine derivatives with dopamine receptors, particularly the D₂ and D₃ subtypes, is a central aspect of their pharmacological profile. Due to the high structural homology between these two receptor subtypes, achieving selectivity has been a significant challenge in medicinal chemistry. nih.gov However, subtle structural modifications to the arylpiperazine core can drastically influence binding affinity and selectivity.
Analogues of this compound, particularly those that are N-phenylpiperazines, have been extensively studied for their interaction with the D₂ receptor. The nature of the substituent on the phenyl ring is a critical determinant of binding affinity. For instance, compounds with a 2-methoxyphenyl group or a 2,3-dichlorophenyl group often exhibit high affinity for the D₂ receptor. acs.org The addition of larger carboxamide moieties at the other end of the molecule can further modulate this affinity. In many series of these analogues, D₂ receptor binding affinities are reported in the nanomolar to sub-nanomolar range. researchgate.net
| Compound Analogue | D₂ Receptor Affinity (Kᵢ, nM) | Reference(s) |
| 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one | < 0.3 | researchgate.net |
| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (a close analogue) | 1.8 | acs.org |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (a close analogue) | 1.6 | acs.org |
This table presents data for structurally related compounds to illustrate the typical D₂ receptor binding affinities observed for this chemical class.
The D₃ receptor is a key target for neuropsychiatric disorders, and achieving selectivity over the D₂ receptor is a major goal to potentially improve therapeutic profiles. Phenylpiperazine derivatives have proven to be a fruitful scaffold for developing D₃-selective ligands. nih.govnih.gov
Structure-activity relationship (SAR) studies reveal that extending the molecule with specific aryl carboxamide moieties connected by a flexible alkyl chain often leads to a significant increase in D₃ affinity and selectivity. acs.org For example, N-phenylpiperazine analogues have been developed that show over 100-fold, and in some cases over 1000-fold, selectivity for the D₃ receptor over the D₂ receptor. nih.gov This selectivity is thought to arise from the ability of these extended molecules to engage with a secondary binding pocket in the D₃ receptor, a mode of interaction often referred to as bitopic binding. nih.gov While simple N-phenylpiperazines may show little to no selectivity, their more complex derivatives highlight the potential of this chemical class. nih.gov
| Compound Analogue | D₃ Receptor Affinity (Kᵢ, nM) | D₂/D₃ Selectivity Ratio | Reference(s) |
| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (a close analogue) | 0.06 | 30 | acs.org |
| N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (a close analogue) | 0.17 | 9.4 | acs.org |
| A 3-thiophenephenyl N-phenylpiperazine analogue (Compound 6a) | ~1.4 - 2.5 | ~500 | nih.govnih.gov |
This table showcases data for structurally related compounds to demonstrate the potential for D₃ receptor selectivity within this class of molecules.
Sigma Receptor (e.g., Sigma non-opioid intracellular receptor 1) Interactions
Sigma (σ) receptors, particularly the sigma-1 (σ₁) subtype, are intracellular chaperone proteins that have emerged as important therapeutic targets for a range of central nervous system disorders. nih.govwikipedia.org The arylpiperazine scaffold is a well-established feature in many potent sigma receptor ligands. nih.govnih.gov
| Compound Analogue | σ₁ Receptor Affinity (Kᵢ, nM) | σ₂/σ₁ Selectivity Ratio | Reference(s) |
| 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA4503) | 4.4 | 23.9 | nih.gov |
| N-(3-phenylpropyl)-N'-(4-methoxybenzyl)piperazine | 0.37 | 52 | nih.gov |
| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (Compound 15) | 1.6 | 886 | nih.gov |
This table includes data for representative piperazine (B1678402) analogues to illustrate their high affinity for the sigma-1 receptor.
Investigation of Other Neurotransmitter Receptor Ligand Properties (e.g., Histamine (B1213489), GABA)
Beyond dopamine and sigma receptors, the versatile arylpiperazine scaffold has been shown to interact with other key neurotransmitter systems.
GABA Receptors: The link between simple arylpiperazines and GABA receptors is less direct than for other receptor systems. The GABAergic system is complex, with a multitude of GABA-A receptor subtypes. frontiersin.org While the primary interaction of arylpiperazines is not typically with GABA receptors, there is a functional interplay between different neurotransmitter systems. For example, GABA released from histaminergic neurons is thought to act on extrasynaptic GABA-A receptors, indicating a system-level connection that could be indirectly modulated by compounds acting on histamine or other related receptors. frontiersin.org
Serotonin Receptors: It is noteworthy that a very close structural analogue, 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine, was synthesized and evaluated for its affinity at serotonin receptors. This compound demonstrated high affinity for both 5-HT₇ (Kᵢ = 1.3 nM) and 5-HT₁ₐ (Kᵢ = 2.1 nM) receptors, underscoring the polypharmacology potential of this chemical template. nih.gov
In Vitro Metabolic Stability and Recovery in Preclinical Models (e.g., Hepatic Microsomal Fractions)
The metabolic fate of a compound is a critical factor in its development. In vitro assays using liver subcellular fractions, such as microsomes, are standard preclinical tools to predict in vivo metabolic clearance. frontiersin.org These fractions contain key drug-metabolizing enzymes, primarily from the Cytochrome P450 (CYP) superfamily.
For phenylpiperazine derivatives, the piperazine ring and the aromatic systems are potential sites of metabolism. Common metabolic pathways include aliphatic hydroxylation on the piperazine ring, N-dealkylation, and aromatic oxidation. frontiersin.orgnih.gov The stability of these compounds can vary significantly based on their specific chemical structure.
Metabolic stability is typically assessed by incubating the compound with liver microsomes (e.g., from human, rat, or mouse) and a necessary cofactor like NADPH, then measuring the disappearance of the parent compound over time. frontiersin.org The results are often expressed as the half-life (t₁/₂) of the compound or as intrinsic clearance (Clᵢₙₜ).
| Parameter | Description | Typical Assay Conditions |
| Test System | Liver microsomal fractions (human, rat, mouse) containing Phase I metabolizing enzymes. | 0.5 - 1.0 mg/mL microsomal protein. |
| Incubation | The test compound is incubated with microsomes at a physiological temperature (37°C). | Compound concentration typically 1 µM. |
| Cofactor | NADPH is added to initiate the metabolic reactions. | NADPH regenerating system. |
| Analysis | Samples are taken at various time points, and the remaining parent compound is quantified using LC-MS/MS. | Time points often range from 0 to 60 minutes. |
| Endpoints | Half-life (t₁/₂), Intrinsic Clearance (Clᵢₙₜ). | Calculated from the rate of disappearance of the parent compound. |
This table outlines the general methodology for assessing in vitro metabolic stability in hepatic microsomes.
Studies on various piperazine-containing molecules have shown a wide range of metabolic stabilities. Some are rapidly metabolized with half-lives of only a few minutes, while structural modifications can lead to compounds with half-lives exceeding 30 or even 100 minutes. frontiersin.org The piperazine moiety itself can be a metabolic hotspot, and its modification is a common strategy to improve metabolic stability. frontiersin.org
Structure Activity Relationship Sar Investigations of 1 2 3 Methoxyphenyl Ethyl Piperazine Derivatives
Impact of Aromatic Substituents on Receptor Affinity and Selectivity
The nature and position of substituents on the aromatic rings of piperazine (B1678402) derivatives are critical determinants of their binding affinity and selectivity for various receptors, including sigma (σ), serotonin (B10506) (5-HT), and dopamine (B1211576) (D) receptors.
Modifications to the methoxy (B1213986) group on the phenethyl ring have demonstrated significant effects on sigma receptor binding. For instance, in analogues of SA4503, a related compound with a 3,4-dimethoxy substitution pattern, it was found that a single methoxy group at the 3-position is sufficient for high-affinity binding. The monomethoxy analogue YZ-185 binds to σ₁ and σ₂ receptors with high affinity (Kᵢ values of 1.4 nM and 10.2 nM, respectively). nih.gov Further studies on 1-piperazino-3-phenylindans revealed that substitutions on the phenyl ring influence dopamine receptor affinity. Specifically, 6-chloro- or 6-fluoro-substituted derivatives show a preference for D₁ receptors. nih.gov This suggests that electron-withdrawing groups at specific positions can enhance affinity and selectivity for certain receptor subtypes.
The substitution pattern on the N-phenylpiperazine moiety also plays a crucial role. Varying the substituents on the phenyl ring of N-phenylpiperazine benzamides leads to a range of D₂/D₃ dopamine receptor affinities and selectivities. mdpi.com The presence of a benzotriazole (B28993) fragment attached to the piperazine nitrogen has been shown to contribute to both 5-HT₁ₐ and 5-HT₂ receptor affinity. nih.gov The introduction of bulky, hydrophobic, and polarizable aromatic rings or iodine substituents is generally well-tolerated within the sigma receptor binding pockets. nih.gov For example, phenethyl ether analogues can exhibit high affinity for both σ₁ and σ₂ receptors. nih.gov
These findings highlight that the electronic properties, size, and position of aromatic substituents are key factors that can be fine-tuned to optimize the pharmacological profile of 1-[2-(3-Methoxyphenyl)ethyl]piperazine derivatives.
| Compound/Analogue | Aromatic Substitution | Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity |
| YZ-185 | Monomethoxy at 3-position | σ₁ | 1.4 | σ₁ selective |
| σ₂ | 10.2 | |||
| Phenethyl ether analog 5 | Phenethyl ether substitution | σ₁ | High | Low |
| σ₂ | High | |||
| (Z)- and (E)-iodoallyl analogs | Iodoallyl ether substitution | σ₁ / σ₂ | Higher than allyl analog | Low |
| 6-chloro/6-fluoro-substituted indans | Chloro/fluoro on phenylindan | D₁ / D₂ | High | D₁ preference |
Influence of Alkyl Chain Length and Branching on Binding Characteristics
The length and structure of the alkyl chain connecting the two key pharmacophoric elements—the methoxyphenyl group and the piperazine ring—significantly influence binding characteristics. Studies on related arylpiperazine ligands have consistently shown that the spacer length is a critical parameter for receptor affinity.
In a study involving bivalent ligands, two units of a related compound, 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine, were connected via their 3-methoxy groups with polymethylene chains of varying lengths. nih.gov The goal was to enhance affinity for the 5-HT₇ receptor and improve selectivity over the 5-HT₁ₐ receptor. The results indicated that while the dimeric compounds maintained high affinity for 5-HT₇ receptors, comparable to the monomer, there was no significant improvement in selectivity. nih.gov Interestingly, some of the dimers showed slightly higher affinity for the 5-HT₁ₐ receptor than the original monomeric compound. nih.gov
In analogues of SA4503, variations in the alkyl portion of a methoxy group also impact receptor binding. Replacing the methyl group with bulkier and more hydrophobic propyl, bromoethyl, and allyl ether substitutions proved to be detrimental to σ₁ receptor binding, with Kᵢ values in the 25-30 nM range. nih.gov Conversely, these same substitutions were slightly beneficial for σ₂ receptor binding. nih.gov When the chain length was extended with phenylalkyl groups, both σ₁ and σ₂ receptor affinities modestly increased compared to the shorter alkyl analogues. nih.gov This demonstrates that both the length and the nature (e.g., hydrophobicity, presence of an aromatic ring) of the chain are important.
These findings suggest that an optimal linker length and composition are required to correctly position the pharmacophoric groups within the receptor's binding pocket. Deviations from this optimal length, either by shortening or excessive lengthening, can lead to a decrease in affinity or a shift in selectivity.
| Compound Series | Chain Modification | Receptor Target | Effect on Affinity |
| Bivalent Ligands | Linked by polymethylene chains | 5-HT₇ | Affinity as high as monomer |
| 5-HT₁ₐ | Slightly higher than monomer in some cases | ||
| SA4503 Analogues | Propyl, bromoethyl, allyl ether substitutions | σ₁ | Decreased affinity (Kᵢ: 25-30 nM) |
| σ₂ | Slightly increased affinity | ||
| SA4503 Analogues | Phenylalkyl ether substitutions | σ₁ / σ₂ | Modestly increased affinity vs. alkyl analogs |
Stereochemical Considerations in Ligand-Receptor Interactions
Stereochemistry is a fundamental aspect of drug-receptor interactions, as biological macromolecules like receptors are chiral environments. The three-dimensional arrangement of atoms in a ligand can dictate its binding orientation, affinity, and selectivity.
Investigations into chiral analogues of arylpiperazines have revealed the significant influence of stereochemistry on receptor selectivity. In a study of 1-aryl-4-[(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl]piperazines, enantiomerically pure forms were synthesized and evaluated for their affinity at 5-HT₁ₐ, D₂, and α₁ receptors. nih.gov The results showed that for the 5-HT₁ₐ receptor, there was no significant difference in affinity between the (-)- and (+)-enantiomers or the racemic mixture of each compound. nih.gov
This differential affinity demonstrates that stereoisomers can possess distinct pharmacological profiles, a critical consideration in the development of selective ligands. The specific configuration of a chiral center can be exploited to minimize off-target effects by reducing affinity for undesired receptors.
Bioisosteric Replacements and Their Effects on Molecular Recognition
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a compound's physicochemical properties, such as size, shape, and electronic distribution, to enhance its biological activity, selectivity, or metabolic profile. nih.gov A bioisostere is an atom or group of atoms that can be exchanged for another with broadly similar properties. cambridgemedchemconsulting.com
In the context of this compound derivatives, bioisosteric replacements have been explored to probe the structural requirements of receptor binding pockets. For example, in a series of analogues of the sigma receptor ligand SA4503, the 3,4-dimethoxy groups on the phenethyl ring were replaced with cyclic bioisosteres, including methylenedioxy, ethylenedioxy, and propylenedioxy groups. nih.gov The methylenedioxy analogue, in particular, showed high affinity for the σ₁ receptor (Kᵢ = 4.63 nM) and exhibited a modest six- to fourteen-fold selectivity for σ₁ sites over σ₂. nih.gov This indicates that the receptor can accommodate such cyclic structures in place of the more flexible dimethoxy groups, and that these modifications can fine-tune selectivity.
Another common bioisosteric strategy involves the replacement of hydrogen with fluorine. This can alter electronic properties and block metabolic pathways without significantly changing the molecule's size. cambridgemedchemconsulting.com The substitution of a thiol group for a hydroxyl group is another example, based on similarities in their peripheral electrons. silae.it While not specifically detailed for the title compound in the provided context, these principles are widely applied to arylpiperazine scaffolds to modulate their pharmacokinetic and pharmacodynamic properties. The success of a bioisosteric replacement depends on how well the new group mimics the key interactions—such as hydrogen bonding, lipophilicity, and electronic character—of the original group within the receptor's active site. silae.it
Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com By representing molecules with numerical descriptors that encode their physicochemical, topological, and electronic properties, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. nih.govmdpi.com
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known biological activities is curated. cadaster.eu Then, molecular descriptors are calculated for each compound. These descriptors can range from simple properties like molecular weight and logP to more complex 2D and 3D structural representations. nih.gov Using statistical methods such as multiple linear regression or machine learning algorithms, a quantitative relationship is established between these descriptors and the observed activity. nih.gov
For piperazine analogues, QSAR models can be invaluable for understanding the structural features that govern their affinity for specific receptors. For example, a model could identify the key electronic and steric properties of aromatic substituents that favor high affinity for the 5-HT₁ₐ receptor while disfavoring interaction with α₁-adrenoceptors. The model is typically built using a "training set" of molecules and then its predictive power is evaluated using an external "test set" of compounds not used in the model's creation. nih.gov
A successful QSAR model not only serves as a predictive tool but also provides insights into the mechanism of ligand-receptor interaction. It can highlight which molecular properties are most influential, helping medicinal chemists to prioritize which new analogues to synthesize to achieve a desired pharmacological profile. nih.gov
Advanced Analytical Methodologies for Research on 1 2 3 Methoxyphenyl Ethyl Piperazine
Chromatographic Techniques for Quantitative Analysis in Research Matrices
Chromatography is the cornerstone of quantitative analysis for 1-[2-(3-Methoxyphenyl)ethyl]piperazine. By separating the analyte from a complex mixture, it allows for accurate and reliable measurement. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prevalent techniques, each offering distinct advantages.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD)
HPLC is a versatile and widely used technique for the quantitative analysis of piperazine (B1678402) derivatives. scispace.com The separation is typically achieved on a reverse-phase column, such as a C18, where the compound is eluted using a buffered mobile phase containing an organic modifier like acetonitrile (B52724) or methanol. researchgate.netlibios.fr
Detection is commonly performed using Ultraviolet (UV) or Diode-Array Detection (DAD). A DAD detector offers the advantage of acquiring the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment by comparing the spectrum to that of a reference standard. scispace.com For piperazine derivatives, which possess a chromophore due to the phenyl ring, UV detection is a suitable and robust method. mdpi.com In cases where the native UV absorbance is insufficient for trace-level analysis, derivatization with a UV-active agent can be employed. researchgate.netmdpi.com Optimization of HPLC conditions is critical and involves adjusting the mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation from potential impurities or matrix components. researchgate.netresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | unodc.org |
| Mobile Phase | Acetonitrile and a buffered aqueous solution (e.g., sodium hexylammonium phosphate) | unodc.org |
| Elution Mode | Isocratic or Gradient | researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | researchgate.netunodc.org |
| Column Temperature | 35°C | researchgate.net |
| Detection | DAD at 210-280 nm | unodc.orgnih.gov |
| Injection Volume | 10 µL | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Research
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry. It is frequently used for both the identification (qualitative) and quantification of piperazine derivatives in research samples. scispace.comnih.gov For GC analysis, the compound must be thermally stable and volatile. While some piperazine derivatives can be analyzed directly, chemical derivatization is often employed to improve their chromatographic properties and sensitivity. nih.govunibas.it
In GC-MS, the mass spectrometer fragments the analyte molecule in a reproducible manner, generating a unique mass spectrum that serves as a "fingerprint" for identification. scispace.com For quantitative studies, the instrument is often operated in selected ion monitoring (SIM) mode, where only specific fragment ions of the target analyte are monitored, significantly enhancing sensitivity and selectivity. unodc.orgresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Column | (5%-Phenyl)-methylpolysiloxane capillary column (e.g., DB-17, 30 m x 0.53 mm) | unibas.itusask.ca |
| Carrier Gas | Helium at a constant flow (e.g., 2 mL/min) | unibas.itusask.ca |
| Injector Temperature | 250-280°C | usask.canih.gov |
| Oven Program | Initial temp 100-150°C, ramped to 280°C | usask.canih.gov |
| Detector | Mass Spectrometer (MS) | scispace.com |
| Ionization Mode | Electron Ionization (EI) | |
| Acquisition Mode | Full Scan (Qualitative), Selected Ion Monitoring (Quantitative) | nih.gov |
Capillary Electrophoresis Applications
Capillary electrophoresis (CE) is a high-resolution separation technique that separates compounds based on their charge-to-size ratio in an electric field. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov For piperazine derivatives, which are basic compounds and exist as cations in acidic buffers, CE is a suitable analytical method. crimsonpublishers.comnih.gov
Various modes of CE can be applied, with cyclodextrins often added to the background electrolyte to act as chiral selectors for separating enantiomers of chiral piperazine compounds. crimsonpublishers.com Detection is typically performed with UV or DAD detectors. nih.gov While not as commonly used as HPLC or GC-MS for routine quantification, CE is a powerful tool for specific applications, such as chiral purity analysis or the separation of closely related isomers.
Derivatization Strategies for Enhanced Detection and Separation in Research
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For this compound and related compounds, derivatization can be crucial for enhancing detection, improving chromatographic peak shape, and increasing volatility for GC analysis. researchgate.netnih.gov
For HPLC-UV/Fluorescence: Since the native UV absorbance of piperazine itself is poor, derivatizing agents that attach a strong chromophore or fluorophore are used. A common reagent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a stable, highly UV-active derivative, allowing for detection at low concentrations. researchgate.netmdpi.com
For GC-MS: To increase volatility and thermal stability, the secondary amine of the piperazine ring can be derivatized. Acetylation using reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) is a common strategy. nih.govresearchgate.net This process replaces the active hydrogen on the nitrogen with an acetyl or trifluoroacetyl group, which reduces polarity and improves chromatographic behavior. nih.gov
Isotope Dilution Mass Spectrometry in Research Applications
Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for high-accuracy quantification. This technique relies on the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard. unibas.it For this compound, this would involve synthesizing the molecule with one or more atoms replaced by a heavy isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). crimsonpublishers.com
This SIL internal standard is chemically identical to the analyte and behaves identically during sample preparation, extraction, and chromatographic separation. However, it is distinguishable by its higher mass in the mass spectrometer. nih.gov By adding a known amount of the SIL standard to a sample, the concentration of the unlabeled analyte can be determined with exceptional precision and accuracy, as the ratio of the analyte to the SIL standard is unaffected by variations in sample recovery or instrument response. scispace.comunibas.it The synthesis of deuterated analogues of piperazine drugs for use as ideal internal standards in GC-MS and LC-MS assays has been successfully demonstrated. crimsonpublishers.comnih.gov
| Advantage | Description | Reference |
|---|---|---|
| High Accuracy & Precision | Corrects for variations in sample extraction, matrix effects, and instrument response fluctuations. | scispace.comunibas.it |
| Improved Reliability | Co-elutes with the analyte, providing the most reliable correction for analytical variability. | nih.gov |
| Matrix Effect Compensation | The SIL standard experiences the same ionization suppression or enhancement as the analyte, correcting for these matrix-induced errors. | unibas.it |
| Robustness | Leads to more rugged and reproducible analytical methods suitable for complex research matrices. | unibas.it |
Method Validation for Research-Grade Purity and Quantification
For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. Method validation for this compound quantification and purity assessment involves evaluating several key parameters according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components.
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99. researchgate.netunibas.it
Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 90-110%. researchgate.netunibas.it
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). Results are expressed as the relative standard deviation (%RSD), which should generally be less than 2-5%. researchgate.netunibas.it
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scispace.comresearchgate.net
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature), providing an indication of its reliability during normal usage. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters in the validation of analytical methods. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.
A temperature-programmed packed capillary liquid chromatography method developed for the determination of 1-(2-methoxyphenyl)piperazine (B120316) derivatives of isocyanates reported concentration limits of detection ranging from 43 to 210 pg/mL. nih.gov
Table 1: Illustrative LOD and LOQ Data for Related Piperazine Compounds
| Compound | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Piperazine | GC-FID | 0.008% | 0.03% |
| 1-Methylpiperazine | GC-FID | 0.005% | 0.02% |
| 1-Ethylpiperazine | GC-FID | 0.005% | 0.002% |
| Toluene-2,4-diisocyanate derivative | Capillary LC | 43 pg/mL | Not Reported |
| Toluene-2,6-diisocyanate derivative | Capillary LC | 44 pg/mL | Not Reported |
| Hexamethylenediisocyanate derivative | Capillary LC | 87 pg/mL | Not Reported |
| Methylenebisphenyl-4,4-diisocyanate derivative | Capillary LC | 210 pg/mL | Not Reported |
Note: The data in this table is derived from studies on related piperazine compounds and serves as an example of typical analytical sensitivity. hakon-art.comresearchgate.netnih.gov
Precision, Accuracy, Linearity, Robustness, and Ruggedness
The validation of an analytical method ensures its reliability. This is achieved by evaluating several key parameters:
Precision refers to the closeness of agreement among a series of measurements from the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For a packed capillary liquid chromatography method analyzing 1-(2-methoxyphenyl)-piperazine derivatives, within-assay precision was found to be in the range of 2.7-29.0%, while between-assay precision was 2.0-18.0%. epa.gov Another study on piperazine derivatives using GC reported the %RSD for precision to be within 2.0%. hakon-art.comresearchgate.net
Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies. For the aforementioned LC method, within- and between-assay recoveries were 92.3-97.8% and 95.4-96.7%, respectively. epa.gov In a GC method for piperazine derivatives, the percentage recovery was found to be in the range of 99.0% to 101.0%. hakon-art.comresearchgate.net
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. A study on 1-(2-methoxyphenyl)piperazine derivatives demonstrated a coefficient of correlation of 0.997 for a concentration range of 5 to 250 ng. epa.gov Another method for similar derivatives showed correlation coefficients ranging from 0.994 to 0.998 over a concentration range of 10-500 ng/mL. nih.gov
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments.
Table 2: Validation Parameters for Analytical Methods of Related Piperazine Compounds
| Parameter | Method | Result |
| Precision | ||
| Within-Assay Precision (% RSD) | Packed Capillary LC | 2.7 - 29.0% |
| Between-Assay Precision (% RSD) | Packed Capillary LC | 2.0 - 18.0% |
| Precision (% RSD) | GC | < 2.0% |
| Accuracy | ||
| Within-Assay Recovery | Packed Capillary LC | 92.3 - 97.8% |
| Between-Assay Recovery | Packed Capillary LC | 95.4 - 96.7% |
| Recovery | GC | 99.0 - 101.0% |
| Linearity | ||
| Correlation Coefficient (r) | Packed Capillary LC | 0.997 |
| Correlation Coefficient (r) | Capillary LC | 0.994 - 0.998 |
Note: This data is based on studies of related piperazine derivatives and is for illustrative purposes. hakon-art.comresearchgate.netnih.govepa.gov
Impurity Profiling and Related Substances Determination in Research Samples
Impurity profiling is the identification and quantification of impurities present in a drug substance. researchgate.net These impurities can originate from various sources, including the manufacturing process, degradation of the substance over time, or interaction with storage containers. The presence of impurities, even in trace amounts, can impact the efficacy and safety of a pharmaceutical product. researchgate.net
For this compound, the determination of related substances is a critical aspect of its analysis. This involves the use of high-resolution analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for the definitive identification of impurities.
The process of impurity profiling generally involves:
Separation: Chromatographic techniques are used to separate the main compound from any impurities.
Identification: Spectroscopic methods, particularly MS, are employed to determine the chemical structure of the separated impurities.
Quantification: The amount of each impurity is determined relative to the main compound.
While specific impurity profiles for this compound are proprietary and not publicly available, the general approach follows established guidelines for pharmaceutical substances. The goal is to ensure that any impurities are below acceptable limits, which are often defined by regulatory bodies.
Computational and Theoretical Studies of 1 2 3 Methoxyphenyl Ethyl Piperazine
Molecular Docking Simulations for Receptor Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-[2-(3-Methoxyphenyl)ethyl]piperazine and its analogs, docking simulations are primarily used to predict their binding affinity and mode of interaction with various receptors, particularly serotonin (B10506) and dopamine (B1211576) receptors, which are common targets for arylpiperazine compounds. rsc.orgrsc.org
In these simulations, the three-dimensional structure of the ligand, this compound, is placed into the binding site of a target receptor protein. The software then calculates the most stable binding poses, or conformations, and estimates the binding energy. A lower binding energy typically indicates a more stable and potent ligand-receptor complex. indexcopernicus.com
Studies on similar arylpiperazine derivatives have shown that key interactions often involve hydrogen bonds between the protonatable nitrogen atom of the piperazine (B1678402) ring and acidic residues (like aspartate) in the receptor's binding pocket. nih.govmdpi.com Additionally, hydrophobic and van der Waals interactions between the methoxyphenyl group and aromatic residues (such as phenylalanine, tyrosine, and tryptophan) within the receptor are critical for stabilizing the complex. nih.gov Molecular docking studies on related compounds have identified specific interactions with key amino acid residues, which are crucial for affinity and selectivity. rsc.org
Table 1: Predicted Interactions from Molecular Docking of Arylpiperazine Analogs This table is a representative summary based on typical findings for arylpiperazine derivatives and may not reflect studies on this specific compound.
| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | Piperazine Nitrogen | Aspartic Acid (Asp) | -5.0 to -8.0 |
| Hydrophobic | Methoxyphenyl Ring | Phenylalanine (Phe) | - |
| π-π Stacking | Phenyl Ring | Tyrosine (Tyr) | - |
| van der Waals | Ethyl Linker | Leucine (Leu), Valine (Val) | - |
Quantum Chemical Calculations
Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, providing a deeper understanding of its structure, stability, and reactivity. researchgate.netijcrt.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. colab.wsnih.gov
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive and polarizable. nih.gov For arylpiperazine compounds, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO may be distributed across the piperazine moiety, indicating that the aromatic ring is the primary site for electrophilic attack. ijcrt.org
Table 2: Calculated Electronic Properties of a Representative Arylpiperazine Data is illustrative and based on DFT calculations for similar structures.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.8 | Electron-donating capacity |
| ELUMO | -0.9 | Electron-accepting capacity |
| Energy Gap (ΔE) | 4.9 | High chemical stability |
| Ionization Potential | 5.8 | Energy to remove an electron |
| Electron Affinity | 0.9 | Energy released when gaining an electron |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. libretexts.orguni-muenchen.de It uses a color scale to indicate regions of varying electrostatic potential on the molecule's surface. wolfram.com These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net
In an MEP map of this compound, the following features would be expected:
Red Regions: (Negative potential) These are electron-rich areas, typically found around the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the piperazine ring. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Blue Regions: (Positive potential) These electron-deficient areas are usually located around the hydrogen atoms, particularly the hydrogen attached to the secondary amine in the piperazine ring (if protonated), making them sites for nucleophilic attack. researchgate.net
Green Regions: (Neutral potential) These areas, often found over the carbon backbone and the phenyl ring, represent regions of neutral or nonpolar character.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Dynamics
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. arxiv.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the stability of its interaction with the target protein. researchgate.net
For this compound, MD simulations can:
Assess the stability of the binding pose predicted by docking.
Reveal how the ligand and receptor adapt their conformations to achieve an optimal fit.
Identify key amino acid residues that maintain stable interactions with the ligand throughout the simulation. rsc.org
Calculate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.
These simulations can highlight the flexibility of the ethylpiperazine side chain and how it orients itself within the binding pocket to maximize favorable interactions.
Topological Analysis (e.g., Atom in Molecule (AIM), Reduced Density Gradient (RDG), Natural Bond Orbital (NBO))
Topological analysis methods delve into the electron density to characterize chemical bonds and non-covalent interactions.
In Silico Metabolic Pathway Prediction and Stability Analysis
In silico tools are used to predict the metabolic fate of a drug candidate, identifying potential sites of metabolism and the enzymes involved. This is crucial for anticipating the formation of active or toxic metabolites and for estimating the compound's half-life.
For this compound, metabolic predictions would likely focus on the activity of Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. researchgate.netmdpi.com Common predicted metabolic pathways for this compound would include:
O-Demethylation: Removal of the methyl group from the methoxy substituent on the phenyl ring, a common reaction catalyzed by enzymes like CYP2D6. researchgate.net
Aromatic Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
N-Dealkylation: Cleavage of the ethyl group from the piperazine nitrogen.
Piperazine Ring Oxidation: Hydroxylation or opening of the piperazine ring.
Predictive models can rank these potential metabolic sites based on their reactivity, helping to guide further experimental metabolic studies. researchgate.net
Future Directions in Academic Research on 1 2 3 Methoxyphenyl Ethyl Piperazine
Exploration of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
Future synthetic research will likely move beyond traditional methods to embrace more efficient and environmentally sustainable pathways for the synthesis of 1-[2-(3-Methoxyphenyl)ethyl]piperazine and its analogs. Key areas of exploration include:
Continuous Flow Chemistry: Implementing continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved purity, and enhanced safety compared to batch processing. This technology allows for rapid optimization and scalable production, which is crucial for generating compound libraries for screening.
Biocatalysis: The use of enzymes (e.g., transaminases, lipases) as catalysts can enable highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing hazardous waste. Engineering enzymes to accept the this compound scaffold or its precursors could provide novel, green synthetic routes.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increasing throughput and often improving yields. mdpi.com This is particularly valuable for the rapid synthesis of analogs for structure-activity relationship (SAR) studies.
Green Chemistry Principles: A focus on atom economy, the use of safer solvents (e.g., water, supercritical CO2), and the reduction of derivatization steps will be paramount. For instance, developing one-pot synthesis protocols where multiple reaction steps are performed sequentially in the same vessel without intermediate purification would significantly enhance efficiency and sustainability.
Deeper Mechanistic Elucidation of Receptor Binding and Functional Modulation at Molecular and Subcellular Levels
While the piperazine (B1678402) moiety is known to interact with a range of central nervous system (CNS) receptors, a detailed understanding of the molecular interactions of this compound is essential. nih.gov Future research should aim for a granular elucidation of its mechanism of action.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique can resolve the high-resolution structure of the compound bound to its target receptor(s) (e.g., G-protein coupled receptors like dopamine (B1211576) or serotonin (B10506) receptors). Such structural insights are invaluable for understanding the precise binding mode and for guiding the rational design of more potent and selective analogs.
Advanced Spectroscopy and Biophysical Techniques: Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide detailed kinetic and thermodynamic data on the ligand-receptor interaction, revealing the on/off rates and the driving forces (enthalpic vs. entropic) of binding.
Cell-Based Functional Assays: Moving beyond simple binding assays, future studies will employ sophisticated cell-based assays to probe functional modulation. Techniques like Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) can monitor receptor dimerization, G-protein activation, and β-arrestin recruitment in real-time within living cells, providing a dynamic picture of the compound's functional effects.
Subcellular Target Engagement: Utilizing advanced imaging techniques, such as confocal microscopy with fluorescently-tagged analogs, will allow researchers to visualize the compound's localization within specific subcellular compartments and confirm engagement with intracellular targets.
| Target Receptor | Binding Affinity (Ki, nM) of Related Piperazine Analogs | Receptor Subtype Selectivity | Functional Activity |
| Dopamine D2 | 76.4 | D3 vs D2 preference observed in some analogs | Partial Agonist / Antagonist |
| Dopamine D3 | 0.5 | High selectivity possible with structural modification | Partial Agonist / Antagonist |
| Serotonin 5-HT1A | Varies | Often co-targets other serotonin receptors | Antagonist activity reported |
| Sigma-1 (σ1R) | 3.64 | High affinity and selectivity achieved in analogs | Antagonist |
| Histamine (B1213489) H3 (H3R) | 7.70 | Often co-targets σ1R | Antagonist |
This table presents representative data for various piperazine derivatives to illustrate the potential polypharmacology and the type of detailed data future research on this compound would aim to generate. nih.govresearchgate.net
Application of Artificial Intelligence and Machine Learning in Ligand Design and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process, enabling faster and more cost-effective design of novel ligands. nih.gov
Generative AI Models: Algorithms like Variational Autoencoders (VAEs) and Generative Adversarial Networks (GANs) can be trained on large chemical databases to generate novel molecules based on the this compound scaffold. researchgate.netopenreview.net These models can explore a vast chemical space to design compounds with optimized properties, such as high target affinity, selectivity, and favorable drug-like characteristics. researchgate.net
Predictive QSAR and ADMET Models: Quantitative Structure-Activity Relationship (QSAR) models, built using ML algorithms like random forests or support vector machines, can predict the biological activity of newly designed analogs before they are synthesized. nih.govnih.gov Similarly, ML models can forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, allowing for the early deselection of compounds with poor pharmacokinetic profiles. nih.gov This in silico screening significantly reduces the number of compounds that need to be synthesized and tested experimentally. nih.gov
Active Learning Cycles: An iterative approach, where ML models suggest a small batch of compounds for synthesis and testing, and the new experimental data is used to retrain and improve the models, can dramatically accelerate the optimization process. researchgate.net This "design-make-test-analyze" cycle, guided by AI, makes the search for lead candidates more efficient.
| ML Model Type | Application in Ligand Design | Key Descriptors/Inputs | Predicted Output |
| QSAR | Predict biological activity of new analogs | Molecular fingerprints, topological descriptors, physicochemical properties | Binding affinity (Ki, IC50), functional potency |
| Generative Models (VAE, GAN) | De novo design of novel molecules | SMILES strings, molecular graphs | New chemical structures with desired properties |
| ADMET Prediction | Forecast pharmacokinetic and safety profiles | Structural features, calculated properties (logP, TPSA) | Solubility, permeability, metabolic stability, toxicity alerts |
Development of Advanced Analytical Standards and Research Probes
To support rigorous preclinical research, the development of high-quality analytical tools is indispensable.
Certified Reference Materials: The synthesis and certification of high-purity (>99.5%) this compound as a reference standard are essential for accurate quantification in biological matrices.
Validated Bioanalytical Methods: Development of sensitive and specific quantitative methods using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is crucial for pharmacokinetic studies. These methods must be validated according to regulatory guidelines for accuracy, precision, linearity, and stability.
Molecular Probes for Target Engagement: Designing and synthesizing modified versions of the parent compound can create powerful research tools.
Radiolabeled Probes: Introducing a radioactive isotope (e.g., ³H, ¹¹C, or ¹⁸F) allows for use in in vitro autoradiography to map receptor distribution in tissues and in vivo Positron Emission Tomography (PET) imaging to confirm target engagement in the brain.
Fluorescent Probes: Attaching a fluorophore enables the use of advanced microscopy techniques to visualize the ligand's interaction with its target in real-time in living cells.
Photoaffinity Probes: Incorporating a photoreactive group allows for covalent labeling of the target receptor upon UV irradiation, which is invaluable for target identification and validation.
Investigation of Multi-Target Ligands Based on the this compound Scaffold
Complex multifactorial diseases, such as neurodegenerative disorders, often benefit from therapies that can modulate multiple biological targets simultaneously. researchgate.net The this compound scaffold is an excellent starting point for designing Multi-Target-Directed Ligands (MTDLs). jneonatalsurg.comresearchgate.net
Rational Design for Neurodegenerative Diseases: Alzheimer's disease, for example, involves multiple pathological pathways, including cholinergic deficits, amyloid-beta (Aβ) aggregation, and oxidative stress. researchgate.net Future research could focus on rationally modifying the scaffold to incorporate pharmacophores that also inhibit enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), monoamine oxidase B (MAO-B), or β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). researchgate.netnih.gov
Fragment-Based and Hybridization Approaches: MTDLs can be designed by linking the piperazine core to another known pharmacophore (hybridization) or by growing a fragment known to bind a secondary target from the core scaffold. mdpi.com This strategy aims to create a single chemical entity with a balanced affinity profile for multiple targets.
Systems Pharmacology Analysis: Computational systems biology approaches can be used to identify optimal target combinations for a specific disease state. This knowledge can then guide the design of MTDLs based on the this compound scaffold to achieve synergistic therapeutic effects.
| Potential Secondary Target | Rationale for Multi-Target Approach | Disease Indication |
| Cholinesterases (AChE, BChE) | Address cognitive decline by increasing acetylcholine (B1216132) levels | Alzheimer's Disease |
| Monoamine Oxidase B (MAO-B) | Reduce oxidative stress and modulate neurotransmitter levels | Alzheimer's/Parkinson's Disease |
| BACE-1 | Decrease the production of amyloid-beta plaques | Alzheimer's Disease |
| Histamine H3 Receptor | Modulate multiple neurotransmitter systems to improve cognition | Alzheimer's Disease, Neuropathic Pain |
Integration of In Vitro, In Silico, and Targeted Preclinical Animal Studies for Comprehensive Research Profiling
Future research will rely on a tightly integrated, multidisciplinary approach to build a comprehensive profile of novel drug candidates, ensuring that only the most promising compounds advance.
In Silico Design and Screening: The process begins with computational modeling and AI-driven design to generate and prioritize a focused set of candidate molecules with a high probability of success. nih.gov
In Vitro Validation: The top candidates are synthesized and subjected to a battery of in vitro assays to confirm target binding, determine functional activity, assess selectivity against a panel of off-targets, and evaluate metabolic stability using liver microsomes. mdpi.com
Targeted Ex Vivo Analysis: Promising compounds are then tested in more complex systems, such as tissue slices or primary cell cultures, to confirm their mechanism of action in a more biologically relevant environment.
In Vivo Pharmacokinetics and Efficacy: Only compounds that demonstrate a strong and clean profile in vitro are advanced into targeted preclinical animal models. nih.gov Initial studies focus on establishing the pharmacokinetic profile and confirming that the compound can reach its target tissue (e.g., cross the blood-brain barrier). Subsequent studies in relevant disease models (e.g., models of amnesia or neurodegeneration) are used to provide proof-of-concept for therapeutic efficacy. nih.gov
This integrated workflow ensures that resources are used efficiently, and it provides a robust data package to support the further development of ligands based on the this compound scaffold.
Q & A
Q. What are the primary synthetic strategies for 1-[2-(3-Methoxyphenyl)ethyl]piperazine, and how are structural modifications validated?
The synthesis typically involves nucleophilic substitution or cyclization of 1,2-diamine derivatives with sulfonium salts . Structural validation relies on elemental analysis, spectral data (e.g., NMR, IR), and chromatographic purity checks. For example, modified derivatives often incorporate β-cyclodextrin to reduce toxicity, though this may lower biological activity .
Q. What pharmacological activities are associated with this compound, and how are they experimentally assessed?
The compound exhibits local anesthetic, antiplatelet, and analgesic activities. In vivo models (e.g., infiltration anesthesia in rodents) measure duration and efficacy using standardized pain stimuli (e.g., thermal or mechanical). Antiplatelet activity is validated via platelet aggregation assays .
Q. How does the 3-methoxyphenyl group influence receptor binding or selectivity?
The methoxy group enhances lipophilicity and modulates interactions with targets like serotonin receptors. For example, substituents on the phenyl ring (e.g., o-OMe groups) improve 5-HT7 receptor affinity, as shown in radioligand displacement assays .
Q. What are the standard toxicity profiles, and how are they evaluated?
Acute toxicity is assessed using LD50 tests in rodents, while subchronic toxicity involves histopathological and biochemical markers. Modified derivatives with β-cyclodextrin show reduced toxicity (e.g., lower organ damage indices) but may compromise activity .
Q. Which analytical techniques are critical for purity and stability assessment?
High-performance liquid chromatography (HPLC) and mass spectrometry (ESI-MS) are standard for purity validation. Thermal stability is analyzed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Advanced Research Questions
Q. How can QSAR models optimize the compound’s renin-inhibitory properties?
Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and H-bond donors. A dataset of 80 piperazine derivatives was used to correlate IC50 values (renin inhibition) with physicochemical properties, revealing that electron-withdrawing groups enhance binding to catalytic sites .
Q. What strategies resolve contradictions between reduced toxicity and diminished activity in modified derivatives?
Balancing β-cyclodextrin inclusion (for toxicity reduction) with structural tweaks (e.g., adding sulfur-containing groups) can restore activity. Parallel synthesis and combinatorial libraries help identify optimal substitutions .
Q. How does crystallography inform supramolecular interactions in piperazine inclusion complexes?
X-ray diffraction reveals hydrogen bonding and π-π stacking patterns. For example, crystal structures of piperazine-CO2 complexes show how amine groups facilitate CO2 capture, guiding drug delivery system design .
Q. What computational methods predict antiplatelet activity, and how do they align with experimental data?
Molecular docking against cyclooxygenase-1 (COX-1) and P2Y12 receptors, combined with MD simulations, predicts binding affinity. These results align with in vitro platelet inhibition assays (e.g., IC50 < 10 μM for potent derivatives) .
Q. How can receptor subtype selectivity (e.g., 5-HT7 vs. 5-HT1A) be engineered through structural modifications?
Introducing bulky substituents (e.g., trifluoromethyl groups) or altering the piperazine backbone (e.g., replacing piperazine with piperidine) shifts selectivity. Radioligand binding assays (Ki values) and functional cAMP assays validate subtype specificity .
Methodological Notes
- Data Interpretation : Conflicting results (e.g., toxicity vs. activity) require multi-parametric optimization and iterative synthesis .
- Experimental Design : Use blinded, randomized animal studies for pharmacological assays to minimize bias .
- Computational Tools : Leverage PubChem’s chemical descriptor databases and open-source QSAR software (e.g., PaDEL-Descriptor) for model building .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
